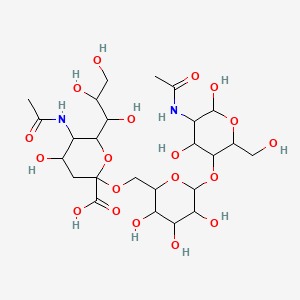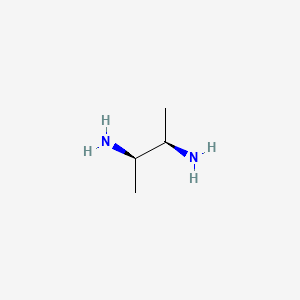
2,3-Butanediamine, (R*,R*)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-(+)-2,3-Butanediamine dihydrochloride is a chiral diamine compound with the molecular formula C4H14Cl2N2. It is known for its optical activity and is used in various chemical and industrial applications. This compound is particularly significant due to its stereochemistry, which plays a crucial role in its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-(+)-2,3-butanediamine dihydrochloride typically involves the reduction of 2,3-butanedione (diacetyl) using a chiral catalyst. One common method is the asymmetric hydrogenation of diacetyl in the presence of a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to yield the desired chiral diamine.
Industrial Production Methods
Industrial production of (2R,3R)-(+)-2,3-butanediamine dihydrochloride often involves the use of biocatalysts. Microorganisms such as Rhodococcus erythropolis have been engineered to produce this compound through fermentation processes. The biocatalytic route is advantageous due to its high enantioselectivity and environmentally friendly nature .
化学反应分析
Types of Reactions
(2R,3R)-(+)-2,3-Butanediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,3-butanedione.
Reduction: It can be reduced to form 2,3-butanediol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: 2,3-Butanedione
Reduction: 2,3-Butanediol
Substitution: Various substituted butanediamine derivatives
科学研究应用
(2R,3R)-(+)-2,3-Butanediamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of polymers and as a precursor for the synthesis of other fine chemicals.
作用机制
The mechanism of action of (2R,3R)-(+)-2,3-butanediamine dihydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that can catalyze specific reactions. Its chiral nature allows it to interact selectively with other chiral molecules, influencing reaction pathways and outcomes.
相似化合物的比较
Similar Compounds
- (2S,3S)-(-)-2,3-Butanediamine dihydrochloride
- Meso-2,3-Butanediamine dihydrochloride
- (2R,3R)-2,3-Butanediol
Uniqueness
(2R,3R)-(+)-2,3-Butanediamine dihydrochloride is unique due to its high enantioselectivity and optical purity. Unlike its meso and (2S,3S) counterparts, this compound exhibits distinct reactivity and selectivity in chiral synthesis, making it highly valuable in the production of enantiomerically pure substances .
属性
CAS 编号 |
52165-57-8 |
|---|---|
分子式 |
C4H12N2 |
分子量 |
88.15 g/mol |
IUPAC 名称 |
(2R,3R)-butane-2,3-diamine |
InChI |
InChI=1S/C4H12N2/c1-3(5)4(2)6/h3-4H,5-6H2,1-2H3/t3-,4-/m1/s1 |
InChI 键 |
GHWVXCQZPNWFRO-QWWZWVQMSA-N |
手性 SMILES |
C[C@H]([C@@H](C)N)N |
规范 SMILES |
CC(C(C)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


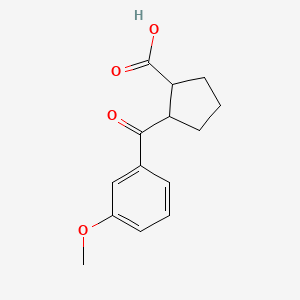
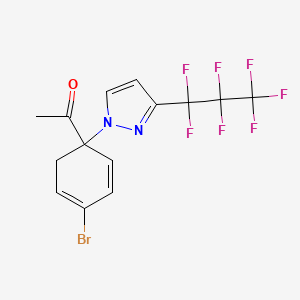
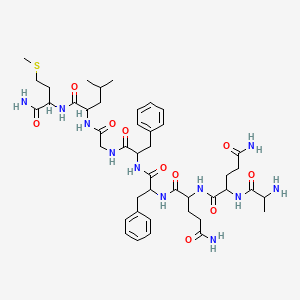
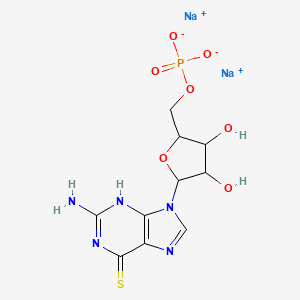
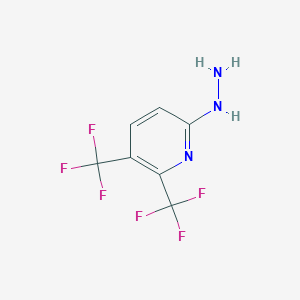

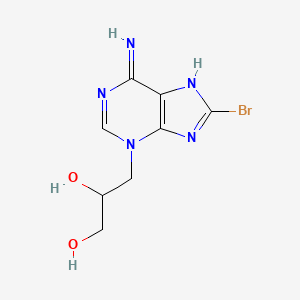

![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12325555.png)
![(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride](/img/structure/B12325559.png)
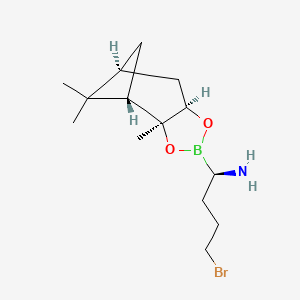

![8H-Quinazolino[4,3-b]quinazoline-6-carboxylic acid, 8-oxo-, ethyl ester](/img/structure/B12325584.png)
